molecular formula C13H13BF2O3 B13821568 1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone

1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone

Cat. No.: B13821568
M. Wt: 266.05 g/mol
InChI Key: FXUQAHDARDZNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone is a synthetic organic compound that belongs to the class of dihydronaphthalenes This compound is characterized by the presence of a difluoroboranyloxy group and a methoxy group attached to a dihydronaphthalene ring system

Preparation Methods

The synthesis of 1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxy-1-tetralone and difluoroborane.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the difluoroboranyloxy group.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and temperature control, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroboranyloxy group, leading to the formation of new derivatives with different functional groups.

    Major Products: The major products formed from these reactions include various substituted dihydronaphthalenes, ketones, alcohols, and carboxylic acids.

Scientific Research Applications

1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone can be compared with other similar compounds, such as:

    6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: This compound shares a similar dihydronaphthalene ring system but lacks the difluoroboranyloxy group, making it less reactive in certain chemical reactions.

    2,3,4,9-Tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydro-naphthalen-2-yl)-8-methoxy-3,3-dimethyl-1H-xanthen-1-one: This compound has a more complex structure with additional functional groups, leading to different chemical and biological properties.

Properties

Molecular Formula

C13H13BF2O3

Molecular Weight

266.05 g/mol

IUPAC Name

1-(1-difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone

InChI

InChI=1S/C13H13BF2O3/c1-8(17)11-5-3-9-7-10(18-2)4-6-12(9)13(11)19-14(15)16/h4,6-7H,3,5H2,1-2H3

InChI Key

FXUQAHDARDZNTG-UHFFFAOYSA-N

Canonical SMILES

B(OC1=C(CCC2=C1C=CC(=C2)OC)C(=O)C)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.